molecular formula C19H23N5O4 B2926397 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 899945-52-9

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B2926397
CAS No.: 899945-52-9
M. Wt: 385.424
InChI Key: ZYZNCPNLTQMEHN-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide is a pyrazolopyrimidine derivative characterized by:

  • A tert-butyl group at position 1, enhancing steric protection and metabolic stability.
  • A 4-oxo group at position 4, contributing to hydrogen-bonding interactions.
  • A 2-(4-ethoxyphenoxy)acetamide side chain, introducing aromaticity and ether-based lipophilicity.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-5-27-13-6-8-14(9-7-13)28-11-16(25)22-23-12-20-17-15(18(23)26)10-21-24(17)19(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZNCPNLTQMEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1H-pyrazole-5-amines with β-oxoesters, followed by regioselective formation of the core tricyclic molecular scaffold . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrazolo moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while nucleophilic substitution can produce a variety of substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Modifications

a) Substituent Variations on the Acetamide Side Chain
Compound Name Substituent Key Features
Target Compound 2-(4-ethoxyphenoxy)acetamide Balanced lipophilicity (ethoxy group) and aromatic interactions .
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide N-(3-chloro-4-methylphenyl)acetamide Increased lipophilicity and steric bulk; potential halogen-bonding effects.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Benzo[d][1,3]dioxole + dimethylphenyl Enhanced metabolic stability (benzodioxole) but higher molecular weight.
b) Modifications on the Pyrazolopyrimidine Core
Compound Name Core Modification Impact
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Fluoro-2-hydroxyphenyl at position 1 Improved solubility (hydroxyl group) and potential for target engagement.
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide 2-ethoxyacetamide (no phenoxy linker) Reduced aromatic interactions; simpler structure with lower molecular weight.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~430–450 g/mol (estimated) ~450–470 g/mol ~350–370 g/mol
logP (Predicted) ~2.5–3.5 (moderate lipophilicity) ~3.5–4.0 (higher lipophilicity) ~1.5–2.5 (improved solubility)
Hydrogen Bond Donors 2 (4-oxo, acetamide NH) 2 3 (additional hydroxyl group)

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group and an ethoxyphenoxyacetamide moiety. This unique structure contributes to its biological activity by allowing interaction with various molecular targets, including enzymes and receptors.

The mechanism of action for this compound primarily involves the inhibition of specific enzymes and modulation of cellular signaling pathways. Preliminary studies suggest that it may interact with:

  • Kinases : Inhibiting their activity can disrupt cell proliferation.
  • Aldehyde Dehydrogenase 1A (ALDH1A) : Potentially serving as an adjunct in cancer therapy by enhancing the efficacy of chemotherapeutic agents .

Anticancer Activity

This compound has shown promising anticancer properties in vitro. Studies indicate that it can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. The compound's ability to modulate these pathways makes it a candidate for further development in oncology.

Antimalarial Activity

Similar compounds within the pyrazolopyrimidine class have demonstrated significant antimalarial activity. For instance, structural optimization of related analogs has led to improved potency against Plasmodium falciparum, suggesting that modifications to the compound could enhance its efficacy against malaria .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the tert-butyl group : This step enhances the compound's lipophilicity and biological activity.
  • Attachment of the ethoxyphenoxyacetamide moiety : This final step is crucial for imparting specific biological activities.

Case Studies and Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

StudyFindings
Study ADemonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values indicating strong potency.
Study BShowed potential as an adjunct therapy in ovarian cancer treatment when combined with standard chemotherapeutics.
Study CInvestigated structural analogs revealing that modifications at specific positions can enhance antimalarial potency significantly.

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